(6-环丙基吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

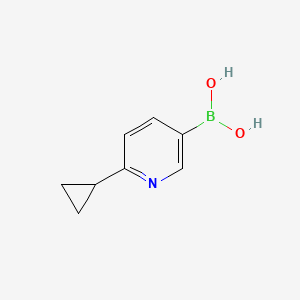

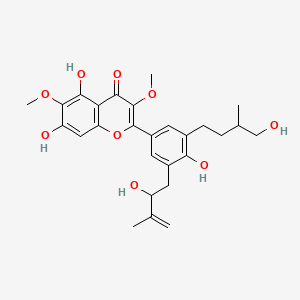

“(6-Cyclopropylpyridin-3-yl)boronic acid” is a boronic acid compound with the CAS Number: 1253055-87-6 . It has a molecular weight of 162.98 . The IUPAC name of this compound is 6-cyclopropyl-3-pyridinylboronic acid . The InChI code is 1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 .

Synthesis Analysis

Boronic acids are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular formula of “(6-Cyclopropylpyridin-3-yl)boronic acid” is C8H10BNO2 . The InChI key is XVOVUSAFYKSLMU-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CN=C(C=C1)C2CC2)(O)O .Chemical Reactions Analysis

Boronic acids have been widely used in a wide range of organic reactions . They have been used in Suzuki-Miyaura coupling , aromatic functionalization (such as amination) with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .Physical And Chemical Properties Analysis

“(6-Cyclopropylpyridin-3-yl)boronic acid” has a molecular weight of 162.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0804587 g/mol and the monoisotopic mass is also 163.0804587 g/mol . The topological polar surface area is 53.4 Ų .科学研究应用

Approved Drugs

- Clinical Use : Some approved drugs, such as vaborbactam and bortezomib, contain boronic acid moieties. These drugs demonstrate the increasing importance of boronic acids in medicine .

For more in-depth information, you can refer to the mini-review published in 2013 . If you have any further questions or need additional details, feel free to ask!

作用机制

Target of Action

The primary target of (6-Cyclopropylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (6-Cyclopropylpyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It has a boiling point of 353°C at 760 mmHg , suggesting that it may have good stability and could potentially have reasonable bioavailability

Result of Action

The result of the action of (6-Cyclopropylpyridin-3-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of (6-Cyclopropylpyridin-3-yl)boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

安全和危害

The safety information for “(6-Cyclopropylpyridin-3-yl)boronic acid” includes GHS07 Pictograms . The signal word is Warning . Hazard Statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation .

未来方向

Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(6-cyclopropylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOVUSAFYKSLMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693491 |

Source

|

| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Cyclopropylpyridin-3-yl)boronic acid | |

CAS RN |

1253055-87-6 |

Source

|

| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)